7- to 16-Fold Enhanced Potency in LTB4 Receptor Binding, Chemotaxis, and Degranulation Over SC-41930
In head-to-head assays, SC-50605 demonstrated 7- to 16-fold greater potency compared to the first-generation LTB4 antagonist SC-41930 across multiple functional endpoints including LTB4 receptor binding, chemotaxis, and degranulation [1].
| Evidence Dimension | Potency fold-increase over SC-41930 |
|---|---|
| Target Compound Data | 7- to 16-fold more potent than SC-41930 |
| Comparator Or Baseline | SC-41930 (baseline = 1-fold) |
| Quantified Difference | 7- to 16-fold increase in potency |
| Conditions | In vitro LTB4 receptor binding, chemotaxis, and degranulation assays |
Why This Matters
A 7- to 16-fold potency improvement directly translates to lower effective concentrations in assays, reducing potential off-target effects and compound consumption, which is critical for high-throughput screening and in vivo studies.
- [1] Penning, T. D., et al. The design and synthesis of second generation leukotriene B4 (LTB4) receptor antagonists related to SC-41930. Agents and Actions, 1993, 39 Spec No: C11-3. View Source
